Protein kinase inhibitor 7

説明

Molecular Architecture and Functional Groups

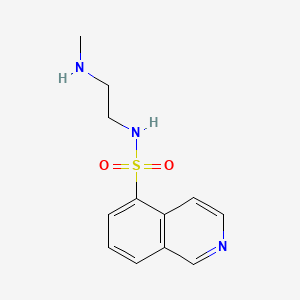

N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide (CAS 84478-11-5) features a bicyclic isoquinoline core fused to a sulfonamide group at the 5-position, with a methylaminoethyl side chain at the sulfonamide nitrogen. The molecular formula is $$ \text{C}{12}\text{H}{15}\text{N}{3}\text{O}{2}\text{S} $$, with a molecular weight of 265.33 g/mol. Key functional groups include:

- Isoquinoline ring : A benzene ring fused to a pyridine ring, enabling π-π stacking interactions.

- Sulfonamide group (-SO₂NH-) : Acts as a hydrogen bond donor/acceptor and contributes to kinase inhibition.

- Methylaminoethyl side chain (-CH₂CH₂N(H)CH₃) : Enhances solubility and modulates steric interactions with enzyme binding sites.

The SMILES representation is CNCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2, and the InChIKey is PJWUXKNZVMEPPH-UHFFFAOYSA-N.

Table 1: Functional Groups and Roles

Isomeric and Stereochemical Considerations

The compound lacks chiral centers due to its planar isoquinoline ring and symmetric substitution pattern. However, rotational isomerism may occur around the sulfonamide nitrogen and ethylmethylamino chain. Key considerations include:

- Tautomerism : The isoquinoline nitrogen can adopt keto-enol tautomeric forms, though this is rare under physiological conditions.

- Conformational flexibility : The ethylmethylamino side chain adopts multiple rotamers, influencing binding to kinase ATP pockets.

Table 2: Isomer Types and Implications

Physicochemical Characteristics

Solubility

The compound exhibits moderate solubility in polar solvents:

Stability

Acid-Base Properties

- pKa : The sulfonamide nitrogen has a pKa of 10.07, while the methylamino group has a pKa of 8.1. These values influence ionization states across physiological pH ranges.

Table 3: Key Physicochemical Parameters

| Property | Value | Conditions |

|---|---|---|

| Solubility in DMSO | 20 mg/mL | 25°C |

| Stability half-life | >4 years | -20°C, dark |

| pKa (sulfonamide) | 10.07 | Calculated |

| pKa (methylamino) | 8.1 | Experimental |

特性

IUPAC Name |

N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-13-7-8-15-18(16,17)12-4-2-3-10-9-14-6-5-11(10)12/h2-6,9,13,15H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWUXKNZVMEPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20233454 | |

| Record name | N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84478-11-5 | |

| Record name | N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84478-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Isoquinolinesulfonamide, N-[2-(methylamino)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-(METHYLAMINO)ETHYL)ISOQUINOLINE-5-SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX277E49WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to interact with a variety of targets, including various receptors and enzymes.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including binding to receptors, inhibiting enzyme activity, or modulating cellular signaling pathways.

Biochemical Pathways

Related compounds have been found to influence a variety of pathways, including those involved in amino acid biosynthesis and nitrogen assimilation.

Pharmacokinetics

Related compounds have been found to exhibit various pharmacokinetic properties, such as extensive first-pass metabolism.

Result of Action

Related compounds have been found to exert a variety of effects, including influencing cell differentiation and primary metabolic processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. For instance, the environmental neurotoxin β-N-methylamino-L-alanine (BMAA) is considered an important environmental factor in the occurrence of some neurodegenerative diseases.

生化学分析

Biochemical Properties

N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide plays a crucial role in biochemical reactions by inhibiting protein kinases. It interacts with enzymes such as PKA, protein kinase G (PKG), and other cyclic nucleotide-dependent kinases. The compound binds to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins. This inhibition disrupts the phosphorylation process, which is essential for regulating various cellular functions.

Cellular Effects

N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound inhibits PKA, leading to altered phosphorylation states of key signaling proteins. This inhibition affects downstream signaling pathways, such as the cAMP-dependent pathway, which plays a vital role in regulating cell growth, differentiation, and metabolism.

Molecular Mechanism

The molecular mechanism of N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide involves its binding to the ATP-binding site of protein kinases. This binding inhibits the enzyme’s activity by preventing ATP from accessing the active site. As a result, the transfer of phosphate groups to target proteins is blocked, leading to altered phosphorylation states and disrupted cellular signaling. The compound’s interaction with PKA and other kinases is reversible, allowing for precise control over kinase activity in experimental settings.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of kinase activity, resulting in prolonged alterations in cellular signaling and function.

Dosage Effects in Animal Models

The effects of N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide vary with different dosages in animal models. At low doses, the compound effectively inhibits kinase activity without causing significant adverse effects. At high doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range produces optimal inhibition of kinase activity without causing toxicity.

Metabolic Pathways

N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide is involved in various metabolic pathways, primarily through its interaction with protein kinases. The compound affects metabolic flux by altering the phosphorylation states of key metabolic enzymes. This modulation can lead to changes in metabolite levels and overall cellular metabolism. The compound’s interaction with cofactors such as ATP is essential for its inhibitory activity.

Transport and Distribution

The transport and distribution of N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with binding proteins.

Subcellular Localization

N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments through targeting signals or post-translational modifications. Its localization to specific organelles, such as the nucleus or mitochondria, can influence its inhibitory activity and impact on cellular processes.

生物活性

N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide, commonly known as H-89, is a potent and selective inhibitor of protein kinase A (PKA) and has been extensively studied for its biological activity across various cell types and physiological processes. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

H-89 primarily functions as an inhibitor of PKA, a key enzyme in the cAMP signaling pathway. The binding of H-89 to the catalytic subunit of PKA prevents its activation by cAMP, thereby inhibiting downstream signaling pathways involved in cell proliferation, differentiation, and metabolism. Notably, H-89 has also been shown to inhibit other kinases, including protein kinase C (PKC) and G-protein coupled receptor kinase 2 (GRK2), which can complicate interpretations of its effects on cellular processes .

1. Cardiovascular System

Research indicates that H-89 plays a significant role in cardiac muscle function. It has been utilized to study the effects of PKA inhibition on cardiac contractility and heart rate. Inhibition of PKA by H-89 has been linked to decreased myocardial contractility and altered responses to adrenergic stimulation .

2. Neuronal Activity

In neuronal tissues, H-89 has been observed to modulate neurotransmitter release and synaptic plasticity. For instance, it has been shown to influence long-term potentiation (LTP) in hippocampal neurons, which is crucial for learning and memory processes .

3. Smooth Muscle Relaxation

H-89 also affects smooth muscle cells by inhibiting PKA-mediated relaxation pathways. This inhibition can lead to increased vascular resistance and altered blood flow dynamics .

Table 1: Summary of Biological Activities of H-89

Case Studies

Several case studies have highlighted the diverse applications of H-89 in understanding cellular signaling pathways:

- Cardiac Function : A study demonstrated that administration of H-89 in isolated cardiac tissues resulted in a significant reduction in contractile force, underscoring its role as a PKA inhibitor in cardiac physiology .

- Neuroprotection : In models of neurodegeneration, H-89 was found to protect against excitotoxicity by modulating calcium influx through voltage-gated channels, suggesting potential therapeutic applications in neuroprotective strategies .

- Cancer Research : H-89 has been explored as a tool in cancer research, where its inhibition of PKA was linked to decreased proliferation rates in various cancer cell lines, highlighting its potential as an anticancer agent .

科学的研究の応用

Protein Kinase Inhibition

H-8 is primarily known as a protein kinase inhibitor, particularly affecting protein kinase A (PKA) and protein kinase C (PKC). This inhibition has significant implications in various biological processes:

- Cell Signaling : H-8 has been shown to modulate intracellular signaling pathways by inhibiting PKA activity, which can affect responses to hormones and neurotransmitters .

- Cytotoxicity Modulation : Studies indicate that H-8 can influence the cytotoxic activity of nonspecific cytotoxic cells (NCCs), suggesting its potential in cancer research and immunotherapy .

Effects on Calcium Signaling

Research indicates that H-8 can alter calcium signaling pathways, which are vital for numerous physiological processes:

- Calcium Ionophore Studies : H-8 has been used in experiments involving calcium ionophores to study their effects on adenylyl cyclase inhibition in renal cells, highlighting its role in calcium-mediated signaling .

- Cytosolic Calcium Levels : Increased cytosolic calcium levels have been shown to inhibit adenylyl cyclase activity via PKC activation; H-8 serves as a tool to dissect these pathways further .

Inhibition of Adenylyl Cyclase

A study explored the hypothesis that increased cytosolic calcium inhibits arginine vasopressin (AVP)-stimulated adenylyl cyclase through PKC activation. Preincubation with H-8 significantly altered this inhibition, demonstrating its utility in dissecting complex signaling mechanisms .

Modulation of Taurine Response

In another investigation involving rat substantia nigra neurons, H-8 was found to block the inhibitory effects of cyclic AMP on taurine responses. This suggests that H-8 may play a role in neurotransmitter modulation through its action on PKA pathways .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Protein Kinase Inhibition | Inhibits PKA and PKC, affecting various cellular signaling pathways and responses. |

| Calcium Signaling Modulation | Alters calcium-mediated signaling processes, influencing adenylyl cyclase activity and cytotoxicity. |

| Neurotransmitter Modulation | Blocks cyclic AMP's inhibitory effects on taurine responses in neuronal cells. |

類似化合物との比較

Comparison with Similar Compounds

Isoquinolinesulfonamide derivatives share a common scaffold but differ in substituents, leading to distinct kinase selectivity, potency, and functional effects. Below is a detailed comparison of H-8 with its structural and functional analogs:

Structural and Biochemical Comparisons

Functional and Pharmacological Differences

Kinase Selectivity and Signaling Pathways H-8 vs. H-7: While H-8 preferentially targets PKA/PKG, H-7 is more effective against PKC. H-8 vs. H-89: H-89’s bromocinnamyl group enhances membrane permeability and potency. In PC12 cells, H-89 (IC₅₀ = 50 nM) abolished forskolin-induced neurite outgrowth, whereas H-8 required higher concentrations (IC₅₀ = 1.0 µM) .

Multidrug Resistance (MDR) Modulation H-8 and H-7 failed to reverse vinblastine resistance in P388/ADR leukemia cells, whereas hydrophobic analogs (e.g., H-86, H-87) restored drug sensitivity by inhibiting P-glycoprotein efflux .

Cellular Applications

- H-8 : Used to dissect cAMP/PKA pathways in bile acid-induced MUC2 expression and PTH-mediated calcium flux .

- H-89 : Preferred for in vivo studies (e.g., blocking cocaine sensitization via PKA inhibition in the nucleus accumbens ).

Structural Determinants of Selectivity

- The methylaminoethyl side chain in H-8 optimizes hydrogen bonding with PKA’s active site, while methylpiperazine in H-7 favors PKC’s hydrophobic pocket .

- Halogenation (e.g., chlorine in CKI-7, bromine in H-89) enhances affinity for specific kinases by interacting with hydrophobic residues .

準備方法

Synthetic Routes for N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide

The synthesis of N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide primarily involves the reaction of 5-isoquinolinesulfonyl chloride with ethylenediamine derivatives. The process, as described by Koelsch and Albertson , begins with the preparation of 5-isoquinolinesulfonyl chloride hydrochloride. This intermediate is generated by treating 5-isoquinolinesulfonic acid with excess thionyl chloride (SOCl₂), yielding an unstable sulfonyl chloride hydrochloride salt .

Subsequent steps involve sulfonylation of N-alkyl-2-aminoethanol derivatives. For example, N-(2-hydroxyethyl)-5-isoquinolinesulfonamide (compound 6 ) is synthesized by reacting 5-isoquinolinesulfonyl chloride with 2-aminoethanol in dichloromethane (CH₂Cl₂) at 0°C, followed by recrystallization from ethanol . This intermediate is then tosylated using p-toluenesulfonyl chloride (TsCl) in pyridine, forming a tosylate derivative. The tosylate undergoes nucleophilic substitution with methylamine in a methanol/chloroform mixture, yielding N-(2-(methylamino)ethyl)-5-isoquinolinesulfonamide hydrochloride (compound 14 ) after silica gel chromatography and recrystallization .

Reaction Optimization and Yield Analysis

The synthesis of compound 14 achieves a modest yield of 19%, attributed to challenges in purifying intermediates and side reactions during tosylation . Key reaction parameters include:

| Step | Reagents/Conditions | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Sulfonylation | 5-Isoquinolinesulfonyl chloride, 2-Aminoethanol | CH₂Cl₂ | 0°C → RT | 78% |

| Tosylation | p-Toluenesulfonyl chloride, Pyridine | Pyridine | RT | N/A |

| Methylamination | Methylamine (40% in MeOH) | CH₂Cl₂/MeOH | RT | 19% |

The low yield in the final step highlights the need for precise stoichiometric control and optimized purification protocols. Alternative routes, such as direct sulfonylation of pre-functionalized ethylenediamine derivatives, have been explored but face challenges in regioselectivity .

Purification and Characterization

Purification of N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide involves silica gel column chromatography using a gradient of methanol in chloroform (1–10% v/v) . The hydrochloride salt is recrystallized from methanol/water, yielding a pure product with a melting point of 221–222°C . Characterization via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirms the structure:

-

¹H NMR (D₂O) : δ 2.63–3.23 (m, 4H, CH₂CH₂), 7.83 (dd, 1H, isoquinoline H-7), 8.30–8.77 (m, 4H, aromatic), 9.30 (s, 1H, isoquinoline H-1) .

-

IR (KBr) : 1330 cm⁻¹ (S=O stretch), 1650–1680 cm⁻¹ (guanidine vibrations) .

The molecular formula (C₁₂H₁₆N₃O₂S) and weight (265.33 g/mol) align with PubChem data .

Q & A

Q. What are the primary protein kinase targets of H-8, and how are its inhibitory potencies quantified in vitro?

H-8 selectively inhibits cyclic nucleotide-dependent protein kinases (cAMP- and cGMP-dependent) with distinct potency. The apparent Ki values are 0.48 µM for cGMP-dependent protein kinase (PKG) and 1.2 µM for cAMP-dependent protein kinase (PKA) . Inhibition assays typically use purified kinases, ATP as a substrate, and radiometric or fluorescence-based phosphorylation detection. Competitive inhibition with respect to ATP is confirmed via Lineweaver-Burk plots, while noncompetitive inhibition is observed with phosphate acceptors (e.g., histone H1) .

Q. How does H-8 differ from other isoquinolinesulfonamide derivatives (e.g., H-7, H-89) in terms of selectivity and experimental applications?

H-8 lacks activity against calmodulin (CaM) antagonists, unlike naphthalenesulfonamides (e.g., W-7), and shows higher specificity for cyclic nucleotide-dependent kinases compared to H-7 (a protein kinase C inhibitor) or H-89 (a broader PKA inhibitor). Structurally, H-8’s ethyl-methylamino side chain facilitates binding to the ATP pocket of PKA/PKG, while H-89’s bromocinnamyl group enhances potency but reduces selectivity .

Q. What experimental controls are critical when using H-8 to study kinase-dependent pathways in cellular models?

Key controls include:

- Validating off-target effects using kinase-dead mutants or CRISPR-Cas9 knockout models.

- Co-treatment with ATP analogs (e.g., staurosporine) to confirm competitive inhibition.

- Parallel assays with structurally distinct inhibitors (e.g., KT5720 for PKA) to rule out nonspecific effects .

Advanced Research Questions

Q. How do crystallographic studies elucidate H-8’s binding mechanism to the catalytic subunit of PKA?

Crystal structures (2.2 Å resolution) reveal that H-8 binds the ATP pocket via:

Q. What methodological challenges arise when interpreting H-8’s inhibitory effects in complex biological systems (e.g., hypoxia or oxidative stress)?

H-8’s efficacy can vary with cellular ATP levels, redox state, and compensatory kinase activation. For example, in hypoxic cells, H-8 (15 µM) failed to inhibit PKA-mediated lactate dehydrogenase A (LDHA) regulation due to altered cAMP dynamics . To mitigate this:

Q. How can contradictions in H-8’s reported activity (e.g., in plant vs. mammalian systems) be resolved?

In Vicia faba guard cells, H-8 did not inhibit blue light-dependent proton pumping, contrasting with mammalian systems. This discrepancy may arise from:

- Species-specific kinase isoform expression.

- Differential membrane permeability of H-7. Resolution requires isoform-specific kinase assays and comparative permeability studies using fluorescent analogs .

Methodological Considerations

Q. What are best practices for optimizing H-8 concentration in cell-based assays?

Q. How can structural insights from H-8 binding inform the design of next-generation kinase inhibitors?

The conserved hydrogen bond with Val-123 and hydrophobic interactions with Glu-170 (observed in H-8/PKA complexes) can guide:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。